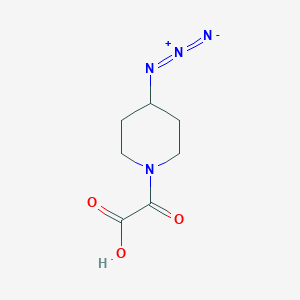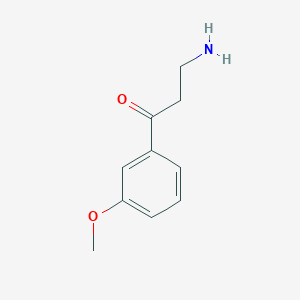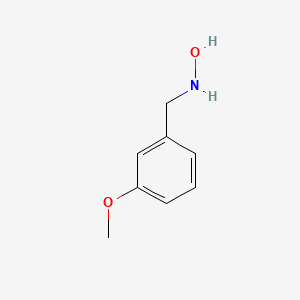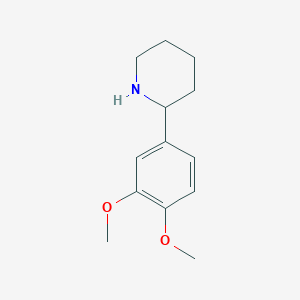
2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid is a compound that belongs to the class of azido ketones. Azido ketones are known for their versatility and wide range of applications in organic synthesis and medicinal chemistry. The presence of the azido group makes these compounds highly reactive and useful intermediates in the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid typically involves the reaction of piperidine derivatives with azido reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative is reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of flow chemistry also minimizes the risk associated with handling azides, which are known to be potentially explosive.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important pharmacophores in medicinal chemistry. The compound can also act as an electrophile, reacting with nucleophiles to form various derivatives. These reactions can modulate the activity of enzymes and other biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azido-3-cyclohexene-1-one
- 4-Azido-2-cyclohexene-1-one
- 2-Azido-3-oxo-1-pyrrolidine
Uniqueness
2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid is unique due to its specific structure, which combines the azido group with a piperidine ring and an oxoacetic acid moiety. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C7H10N4O3 |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
2-(4-azidopiperidin-1-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C7H10N4O3/c8-10-9-5-1-3-11(4-2-5)6(12)7(13)14/h5H,1-4H2,(H,13,14) |
Clé InChI |
ZXRFMEJAIWDSLA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N=[N+]=[N-])C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)
![2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)




![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)


![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)

